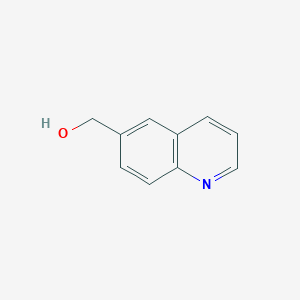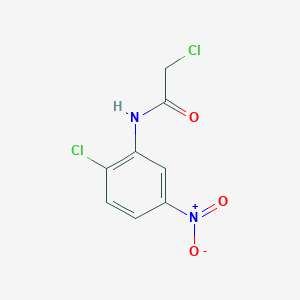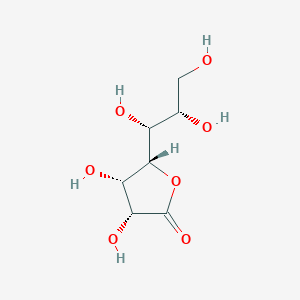
D-葡萄糖庚糖-1,4-内酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Suprofen: TN-762 , is a non-steroidal anti-inflammatory drug (NSAID). It is an ibuprofen-type anti-inflammatory analgesic and antipyretic. Suprofen inhibits prostaglandin synthesis and has been proposed as an anti-arthritic .
科学研究应用
Suprofen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of NSAIDs and their chemical properties.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Studied for its potential use in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
Target of Action
D-Glucoheptono-1,4-lactone, also known as D-Glycero-D-gulo-heptono-1,4-lactone or Heptono-1,4-lactone, is primarily used in the organic synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides . These compounds are the primary targets of D-Glucoheptono-1,4-lactone.
Mode of Action
The compound interacts with its targets through a reaction with long-chain N-alkyl-N-(2-hydroxyethyl)amines . This interaction results in the formation of N-alkyl-N-(2-hydroxyethyl)aldonamides (alkyl: n-C6H13, n-C8H17, n-C10H21, n-C12H25, and n-C14H29) .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of howiinol a and its analogs . Howiinol A is an active antitumor constituent from the root and stem bark of Goniothamus howii (Annonaceae) .
Pharmacokinetics
The compound’s molecular weight (20817) and its solubility in water suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of D-Glucoheptono-1,4-lactone’s action are largely dependent on the specific targets it interacts with. For instance, in the case of Howiinol A synthesis, the compound contributes to the antitumor activity of the final product .
Action Environment
The action, efficacy, and stability of D-Glucoheptono-1,4-lactone can be influenced by various environmental factors. For instance, the compound’s reactivity with N-alkyl-N-(2-hydroxyethyl)amines may be affected by factors such as pH, temperature, and the presence of other reactants .
生化分析
Biochemical Properties
It is known that this compound can be used for the organic synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides
Cellular Effects
It is known that this compound can be used in the synthesis of other compounds, which may have various effects on cells
Molecular Mechanism
It is known that this compound can be used in the synthesis of other compounds, which may exert their effects at the molecular level This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that this compound can be used in the synthesis of other compounds, which may interact with various enzymes or cofactors . Information on any effects on metabolic flux or metabolite levels is currently lacking.
准备方法
Synthetic Routes and Reaction Conditions: Suprofen can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with 4-bromobenzoyl chloride, followed by the addition of isobutyric acid. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of Suprofen involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: Suprofen undergoes various chemical reactions, including:
Oxidation: Suprofen can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of Suprofen can lead to the formation of thiol derivatives.
Substitution: Suprofen can undergo substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated aromatic compounds
相似化合物的比较
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID that also inhibits prostaglandin synthesis.
Indomethacin: A potent NSAID used for treating severe inflammatory conditions
Uniqueness of Suprofen: Suprofen is unique in its differential suppression of prostanoids, favoring the sparing of 6-keto prostaglandin F1 alpha. This selective inhibition may offer advantages in certain therapeutic contexts, such as reducing specific inflammatory responses while minimizing side effects .
属性
CAS 编号 |
89-67-8 |
|---|---|
分子式 |
C7H12O7 |
分子量 |
208.17 g/mol |
IUPAC 名称 |
(3R,4S,5S)-3,4-dihydroxy-5-[(1R,2S)-1,2,3-trihydroxypropyl]oxolan-2-one |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4-,5+,6-/m0/s1 |
InChI 键 |
VIVCRCODGMFTFY-ZSNZIGRDSA-N |
SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |
手性 SMILES |
C([C@@H]([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |
规范 SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |
Key on ui other cas no. |
60046-25-5 |
同义词 |
D-glycero-D-gulo-heptono-1,4-lactone; α-D-Glucoheptonic γ-lactone, D-Glycero-D-guloheptono-γ-lactone; (3R,4S,5S)-3,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]tetrahydrofuran-2-one; (5S)-5-[(1R,2R)-1,2,3-Trihydroxypropyl]-3α,4α-dihydroxytetrahydrofu |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of D-glycero-D-gulo-heptono-1,4-lactone?
A1: The molecular formula of D-glycero-D-gulo-heptono-1,4-lactone is C7H12O7, and its molecular weight is 208.17 g/mol. []
Q2: Are there any notable spectroscopic data available for this compound?
A2: Yes, 1H NMR spectroscopy has been particularly useful in determining the relative configuration of related compounds, specifically the C-4/C-5 stereochemistry in 2,3-unsaturated heptono-1,4-lactones. []
Q3: How is D-glycero-D-gulo-heptono-1,4-lactone used in organic synthesis?
A3: This compound serves as a valuable starting material for synthesizing various compounds, including:
- Deoxythiosugar Derivatives: Researchers have employed D-glucoheptono-1,4-lactone to create thiosugar derivatives mimicking furanose, pyranose, and septanose structures. This synthesis utilizes reactions like nucleophilic displacement, Michael addition, and epoxide ring opening. []
- Homonojirimycin Stereoisomers: D-glucoheptonolactone can be used to synthesize various homonojirimycin analogues, valuable tools for studying glycosidase inhibition profiles. []
- C-Glycosides of Glucofuranose: This lactone provides a practical pathway to synthesize epimeric C-glycosides of glucofuranose. []
- Polypropionate Fragments: D-glycero-D-gulo-heptono-1,4-lactone acts as a precursor for highly functionalized cyclopentanes, which are then used to synthesize polypropionate fragments containing tertiary-alcohol moieties. []
- Enantiopure (2R,4S)-4-Hydroxypipecolic Acid: This compound is a key intermediate in the synthesis of (2R,4S)-4-hydroxypipecolic acid, a valuable building block for various pharmaceuticals. [, ]
Q4: Can you provide an example of a stereoselective synthesis utilizing this compound?
A4: In the synthesis of polypropionate fragments, D-glycero-D-gulo-heptono-1,4-lactone derivatives are reacted with lithium enolates of 7-oxabicyclo[2.2.1]heptan-2-one derivatives. This reaction demonstrates high exo-face selectivity for the bicyclic ketones, highlighting the potential for stereochemical control using this lactone. []
Q5: Does D-glycero-D-gulo-heptono-1,4-lactone exhibit any biological activity?
A5: While D-glycero-D-gulo-heptono-1,4-lactone itself might not be the biologically active compound, its derivatives have shown promising activities:
- Glycosidase Inhibition: Derivatives of this lactone have been investigated for their ability to inhibit human liver glycosidases, with potential applications in treating diseases like Gaucher disease. [, ]
- Protein Kinase C Ligands: Conformationally constrained analogues of diacylglycerol, synthesized using a D-glycero-D-gulo-heptono-1,4-lactone template, have demonstrated potent and stereospecific binding to protein kinase C alpha (PK-Cα). These analogues act as potent agonists, stimulating phosphorylation and potentially impacting cellular signaling pathways. [, ]
Q6: Are there any drug delivery systems utilizing D-glycero-D-gulo-heptono-1,4-lactone?
A6: Yes, researchers have explored using this compound to modify poly(amidoamine) (PAMAM) dendrimers for drug delivery applications:
- α-Mangostin and Vadimezan Delivery: Conjugating α-mangostin and vadimezan to glucoheptoamidated and biotinylated PAMAM G3 dendrimers, using D-glucoheptono-1,4-lactone for modification, has shown promise in enhancing the anticancer and anti-nematode activities of these drugs. [, ]
- Cytisine Delivery: Glucoheptoamidation of PAMAM dendrimers, achieved through stepwise primary amine group amidation with D-glucoheptono-1,4-lactone, allows for controlled modification of the dendrimer's physicochemical properties. This modification enables efficient intracellular delivery of cytisine, a rigid and hydrophobic alkaloid, with potential applications in anticancer therapies. []
Q7: How does D-glycero-D-gulo-heptono-1,4-lactone react with chromium (VI)?
A7: The reaction between D-glycero-D-gulo-heptono-1,4-lactone and chromium (VI) is a redox process, yielding D-gluconic acid, formic acid, and chromium (III) as final products. This reaction involves the formation of chromium (IV) and chromium (V) intermediates, with kinetic studies suggesting a complex mechanism involving both Cr(VI) → Cr(IV) → Cr(II) and Cr(VI) → Cr(IV) → Cr(III) pathways. []
Q8: What is known about the surface activity of D-glycero-D-gulo-heptono-1,4-lactone derivatives?
A8: Several studies have explored the surface activity of N-alkyl-N-(2-hydroxyethyl)aldonamides derived from D-glucoheptono-1,4-lactone. These studies have revealed the impact of structural modifications on adsorption behavior at the air/water interface, offering insights into the relationship between molecular structure and surface activity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


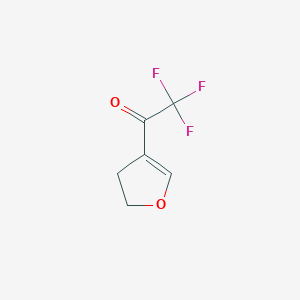
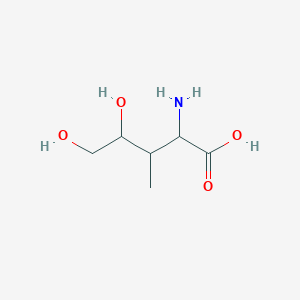
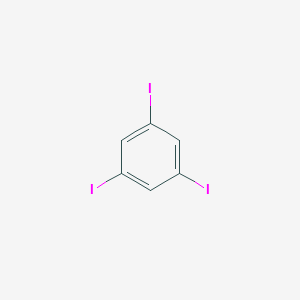
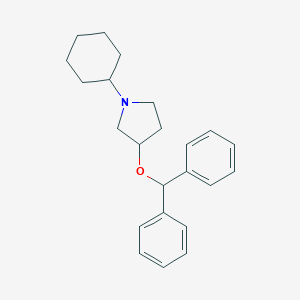
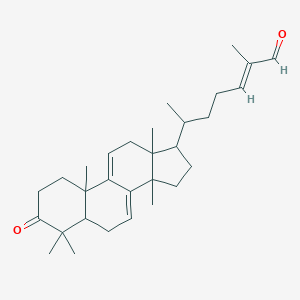
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)](/img/structure/B10651.png)
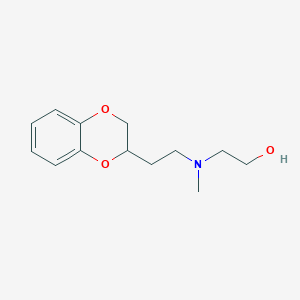
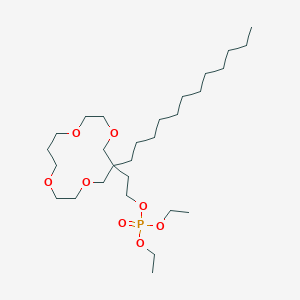
![[5-(Benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate](/img/structure/B10656.png)
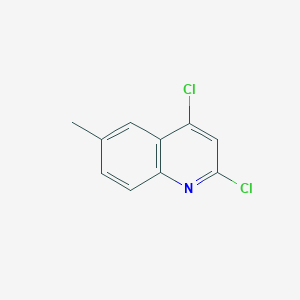
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
